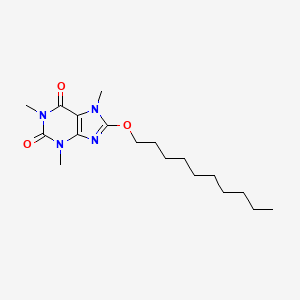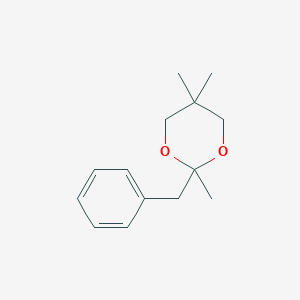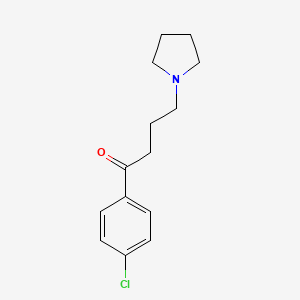
Benzenamine, 4,4'-(phenylphosphinidene)bis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]: is an organic compound that features a phosphinidene group bonded to two benzenamine moieties. This compound is notable for its unique structure, which includes a central phosphorus atom bonded to a phenyl group and two benzenamine groups, each substituted with N,N-dimethyl groups. This structure imparts specific chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] typically involves the reaction of a phosphinidene precursor with N,N-dimethylbenzenamine. One common method involves the use of a phenylphosphinidene chloride, which reacts with N,N-dimethylbenzenamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphinidene bond.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It is investigated for its potential to modulate enzyme activity and as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it valuable in the manufacture of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] involves its ability to form stable complexes with metal ions and other molecules. The phosphinidene group acts as a strong electron donor, facilitating the formation of coordination bonds with metal centers. This interaction can modulate the reactivity and properties of the metal complexes, leading to various catalytic and biochemical effects.
Comparison with Similar Compounds
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is unique due to its phosphinidene group, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring strong electron-donating ligands and stable metal complexes.
Properties
CAS No. |
1100-11-4 |
|---|---|
Molecular Formula |
C22H25N2P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenylphosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H25N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h5-17H,1-4H3 |
InChI Key |
PSVLQPNUBVIRPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


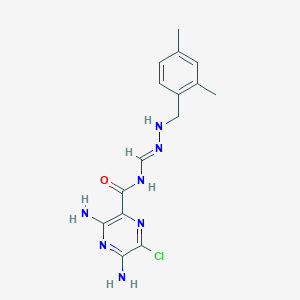
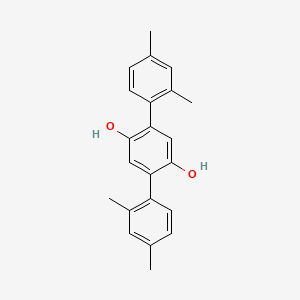




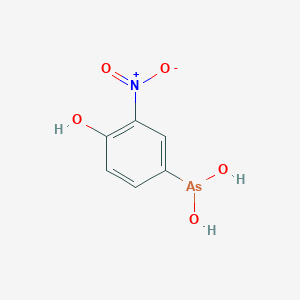

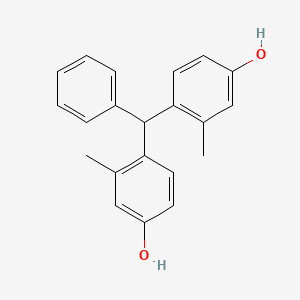
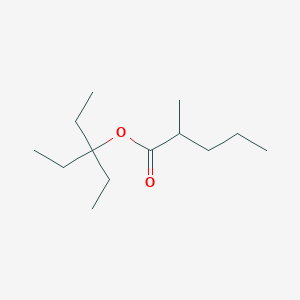
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
